molecular formula C44H67N5O21S B1250661 Liposidomycin A

Liposidomycin A

Cat. No. B1250661
M. Wt: 1034.1 g/mol
InChI Key: LJAKBFLSOINZOO-UTJQPWESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liposidomycin A is a natural product found in Streptomyces griseosporeus and Streptomyces with data available.

Scientific Research Applications

Discovery and Antibiotic Properties

Liposidomycin A is a uridyl liponucleoside antibiotic identified in 1985 by Isono, initially isolated from Streptomyces griseosporeus RK-1061. This compound, notable for its lack of cytotoxicity against certain cell lines, demonstrates potent antimicrobial activity, specifically targeting Mycobacterium spp. through the inhibition of a key enzyme in bacterial peptidoglycan biosynthesis, MraY (Kimura, 2019).

Production and Structure Variability

Streptomyces species are identified as the producing organisms of liposidomycins. Adjusting the medium components can result in different types of liposidomycins, some lacking certain moieties like sulfate or 3-methylglutaric acid, which are present in known varieties. These structural variations can influence the antimicrobial potency of the compounds (Kimura et al., 1998).

Structure Elucidation

The intricate structures of liposidomycins A, B, and C, characterized by their unique lipid nucleoside composition, have been comprehensively analyzed using NMR and mass spectrometry. These studies have revealed specific structural features like uridine, sulfated aminosugar, and perhydro-1,4-diazepine moieties, which differ primarily in their lipid side chains (Ubukata et al., 1992).

Inhibition Mechanism in Peptidoglycan Synthesis

Liposidomycin C, a variant of Liposidomycin A, has been shown to specifically inhibit phospho-N-acetylmuramyl-pentapeptide transferase in peptidoglycan synthesis of bacteria like Escherichia coli. This inhibition disrupts the formation of critical lipid intermediates in bacterial cell wall synthesis, highlighting the potential of liposidomycins as antimicrobial agents (Kimura et al., 1989).

Stereochemistry and Synthetic Studies

The stereochemistry of the diazepanone region in liposidomycins has been determined through a combination of methods including NMR spectroscopy, X-ray crystallography, and molecular modeling. These findings are essential for understanding the biological activity and for facilitating the synthesis of liposidomycin derivatives (Knapp et al., 2001).

properties

Product Name

Liposidomycin A

Molecular Formula

C44H67N5O21S

Molecular Weight

1034.1 g/mol

IUPAC Name

2-[[5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[(7Z,10Z)-3-(4-carboxy-3-methylbutanoyl)oxyhexadeca-7,10-dienoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C44H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(65-30(53)20-24(2)19-29(51)52)21-31(54)66-27-23-47(3)33(40(58)48(4)32(27)42(59)60)37(69-43-39(70-71(62,63)64)34(55)26(22-45)67-43)38-35(56)36(57)41(68-38)49-18-17-28(50)46-44(49)61/h9-10,12-13,17-18,24-27,32-39,41,43,55-57H,5-8,11,14-16,19-23,45H2,1-4H3,(H,51,52)(H,59,60)(H,46,50,61)(H,62,63,64)/b10-9-,13-12-

InChI Key

LJAKBFLSOINZOO-UTJQPWESSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

synonyms

liposidomycin A
liposidomycin B
liposidomycin C
liposidomycins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liposidomycin A
Reactant of Route 2
Liposidomycin A
Reactant of Route 3
Liposidomycin A
Reactant of Route 4
Liposidomycin A
Reactant of Route 5
Liposidomycin A
Reactant of Route 6
Liposidomycin A

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